molecular formula C7H12 B13788771 3,5-Dimethylcyclopentene CAS No. 7459-71-4

3,5-Dimethylcyclopentene

Cat. No.: B13788771
CAS No.: 7459-71-4
M. Wt: 96.17 g/mol
InChI Key: PUPAPFTXLYVYPX-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclopentene: is an organic compound with the molecular formula C₇H₁₂ . It is a derivative of cyclopentene, where two methyl groups are attached to the third and fifth carbon atoms of the cyclopentene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclopentene can be synthesized through several methods. One common method involves the alkylation of cyclopentene with methylating agents under controlled conditions. Another approach is the dehydrogenation of 3,5-dimethylcyclopentane using a suitable catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 3,5-dimethylcyclopentane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to facilitate the removal of hydrogen atoms .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dimethylcyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclopentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it gains hydrogen atoms to form reduced products. In substitution reactions, it forms new bonds with electrophiles, replacing hydrogen atoms on the cyclopentene ring .

Comparison with Similar Compounds

  • 3,3-Dimethylcyclopentene
  • 3,4-Dimethylcyclopentene
  • 3,5-Dimethylcyclopentane

Comparison: 3,5-Dimethylcyclopentene is unique due to the specific positioning of the methyl groups on the cyclopentene ring, which influences its reactivity and physical properties. Compared to 3,3-Dimethylcyclopentene, it has different steric and electronic effects, leading to variations in its chemical behavior .

Properties

IUPAC Name

3,5-dimethylcyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPAPFTXLYVYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334994
Record name 3,5-Dimethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7459-71-4
Record name 3,5-Dimethylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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